2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperazine and thiophene rings via nucleophilic substitution reactions. The final step often involves the coupling of the phenoxy group to the propanone backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This compound may also interfere with DNA synthesis or protein function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Studied for its PDE4 inhibitory activity.
2-(4-(3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ylthio)propyl)piperazin-1-yl)benzo[d]oxazole: Investigated for its potential as a bioactive scaffold.
Uniqueness
2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is unique due to its combination of a thiazole ring, a piperazine ring, and a thiophene ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-phenoxy-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-15(25-17-5-3-2-4-6-17)19(24)22-8-10-23(11-9-22)20-21-18(14-27-20)16-7-12-26-13-16/h2-7,12-15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQPUXDOMMKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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